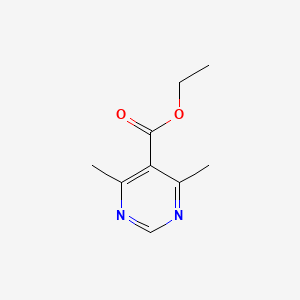
5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole
Vue d'ensemble
Description
5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole is a compound that belongs to the benzoxazole family, characterized by a benzene ring fused to an oxazole ring, a five-membered ring containing both oxygen and nitrogen. The presence of a bromine atom and a trifluoromethyl group on the benzoxazole core suggests that this compound could exhibit interesting chemical and physical properties, potentially useful for various applications in chemical synthesis and material science.
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves cyclodehydration reactions or coupling reactions starting from ortho-substituted phenols or anilines. While the specific synthesis of 5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole is not detailed in the provided papers, similar compounds have been synthesized through multi-step procedures starting from related benzazoles . These methods could potentially be adapted for the synthesis of 5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT. For instance, the crystal structure and various theoretical calculations have been performed for related benzoxazole compounds to understand their geometrical parameters, electronic structure, and potential energy surfaces . These studies provide insights into the molecular conformation, electron distribution, and reactive sites of the benzoxazole core, which are essential for predicting the reactivity and interactions of 5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole.
Chemical Reactions Analysis
Benzoxazole derivatives are known to participate in various chemical reactions, including nucleophilic substitutions, due to the presence of reactive halogen atoms like bromine. The bromine atom in 5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole could undergo substitution reactions with different nucleophiles, potentially leading to a wide range of substituted benzoxazoles . Additionally, the presence of the electron-withdrawing trifluoromethyl group could influence the reactivity and selectivity of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The presence of halogen and trifluoromethyl groups can affect the compound's polarity, boiling and melting points, solubility, and stability. Computational studies can predict properties such as dipole moments, polarizability, and hyperpolarizability, which are relevant for applications in nonlinear optics . Furthermore, the electronic properties like HOMO-LUMO gaps can be indicative of the compound's chemical reactivity and potential as an electronic material .
Applications De Recherche Scientifique
Fluorescent Probe Development 5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole has been utilized in the synthesis of fluorescent probes. Specifically, it is effective in sensing amino compounds such as hexamethylenediamine and hydrazine, exhibiting different fluorescent colors for these compounds (Lee et al., 2004).
Synthesis of Heteroaromatic and Ferrocenyl Subunits This chemical has been instrumental in the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits in the side chain. It demonstrates the potential of 5-fluoro-4-trifluoromethyl-1,3-oxazole as a synthetic Tfm-Gly equivalent (Burger et al., 2006).
Synthesis of 2-Trifluoromethyl Benzoxazole In a one-pot reaction, 5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole is used to efficiently create 2-trifluoromethyl benzoxazole derivatives, which are significant for drug synthesis, especially in developing new twin molecules with gem-difluoromethylene linkage (Ge et al., 2007).
Antimicrobial Properties Derivatives of 5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole have been synthesized and found to possess broad-spectrum antimicrobial properties against various bacteria strains, making it valuable in microbial studies (Bhagyasree et al., 2013).
Anti-Inflammatory and Cytotoxic Potential The compound has been used in the synthesis of benzoxazole derivatives, which demonstrated significant anti-inflammatory activity and cytotoxicity against certain cell lines, including potential as anti-cancer agents (Thakral et al., 2022).
Synthesis of 2-(Bromodifluoromethyl)benzoxazole The compound has been used in the synthesis of CF2Br-substituted heterocycles, contributing to ongoing research in the synthesis of HIV reverse transcriptase inhibitors (Dolbier et al., 1999).
Quantum Mechanical Studies Benzoxazole derivatives, including analogs of 5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole, have been studied for their light harvesting properties and potential applications in novel inhibitor molecules for enzymes like Topoisomerase II (Mary et al., 2019).
Corrosion Inhibition Studies Certain benzoxazole derivatives, including 5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole, have been evaluated for their effectiveness as corrosion inhibitors, particularly in protecting mild steel in acidic media (Chaitra et al., 2015).
Safety and Hazards
Based on the safety data sheet of a similar compound, “5-Bromo-2-(trifluoromethyl)-pyrimidine”, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .
Mécanisme D'action
Target of Action
It’s known that similar compounds have been associated with the respiratory system .
Mode of Action
Related compounds have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the synthesis of complex organic compounds .
Result of Action
Its potential use in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of carbon-carbon bonds, a fundamental process in organic chemistry .
Action Environment
It’s known that similar compounds should be stored in a well-ventilated place and kept in a tightly closed container .
Propriétés
IUPAC Name |
5-bromo-2-(trifluoromethyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-4-1-2-6-5(3-4)13-7(14-6)8(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYGGLIKWPKXBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(O2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401284576 | |
| Record name | 5-Bromo-2-(trifluoromethyl)benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401284576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole | |
CAS RN |
375369-08-7 | |
| Record name | 5-Bromo-2-(trifluoromethyl)benzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375369-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(trifluoromethyl)benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401284576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-(trifluoromethyl)-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3031383.png)






![Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate](/img/structure/B3031395.png)
![1-{3-[(Tert-butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B3031396.png)

![4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3031401.png)


![4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol](/img/structure/B3031405.png)